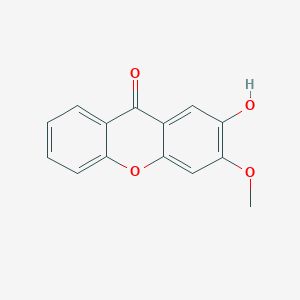

2-Hydroxy-3-methoxyxanthone

Description

Structure

3D Structure

Properties

CAS No. |

33018-31-4 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

2-hydroxy-3-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H10O4/c1-17-13-7-12-9(6-10(13)15)14(16)8-4-2-3-5-11(8)18-12/h2-7,15H,1H3 |

InChI Key |

ZXVAPEXGRPGWCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)OC3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Hydroxy- and Methoxy-Substituted Xanthones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Substituted Xanthones

The physicochemical properties of xanthones are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Properties such as melting point, solubility, acidity (pKa), and lipophilicity (logP) influence their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Quantitative Data Summary

Due to the limited availability of specific experimental data for 2-Hydroxy-3-methoxyxanthone, the following table presents a summary of reported physicochemical properties for a selection of structurally related hydroxy- and methoxy-substituted xanthones to provide a comparative reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Strongest Acidic) | logP | Solubility |

| 2-Hydroxyxanthone | C₁₃H₈O₃ | 212.20 | Not Reported | 9.11 (Predicted) | 3.03 (Predicted) | 0.21 g/L (Predicted) |

| 3-Hydroxyxanthone | C₁₃H₈O₃ | 212.20 | Not Reported | Not Reported | Not Reported | Soluble in DMSO |

| 3-Methoxyxanthone | C₁₄H₁₀O₃ | 226.23 | Not Reported | Not Reported | 3.6 (Predicted) | Not Reported |

| 1,5-Dihydroxy-3-methoxyxanthone | C₁₄H₁₀O₅ | 258.23 | Not Reported | Not Reported | Not Reported | Not Reported |

| 1,7-Dihydroxy-3-methoxyxanthone (Gentisin) | C₁₄H₁₀O₅ | 258.23 | Not Reported | Not Reported | Not Reported | Not Reported |

| 2-Hydroxy-1-methoxyxanthone | C₁₄H₁₀O₄ | 242.23 | Yellow powder | Not Reported | Not Reported | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Note: "Not Reported" indicates that the data was not found in the searched literature. Predicted values are computationally estimated and have not been experimentally verified.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of xanthone derivatives.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting point range is characteristic of a pure compound, while impurities typically lead to a depressed and broader melting point range.[3]

Methodology: Capillary Melting Point Method [4][5][6]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

-

Calibration: The accuracy of the thermometer should be checked periodically using certified melting point standards.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method [7]

-

Sample Preparation: An excess amount of the solid xanthone is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved xanthone is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][9][10]

-

Calculation: The solubility is expressed as the mass of solute per unit volume of solvent (e.g., mg/mL or g/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like hydroxyxanthones, the pKa value indicates the pH at which the compound exists in equal proportions of its protonated (neutral) and deprotonated (anionic) forms. This is crucial for understanding its behavior in biological systems.

Methodology: Spectrometric Titration [11][12]

-

Principle: The UV-Vis absorption spectrum of a phenolic compound changes as a function of pH due to the different electronic structures of the protonated and deprotonated species. By monitoring these spectral changes during a pH titration, the pKa can be determined.

-

Procedure:

-

A solution of the xanthone derivative is prepared in a suitable solvent system (e.g., acetonitrile-water mixture) to ensure solubility across the desired pH range.[11]

-

The initial pH of the solution is measured, and its UV-Vis spectrum is recorded.

-

Small increments of a strong base (e.g., NaOH) are added to the solution, and the pH and UV-Vis spectrum are recorded after each addition.

-

This process is continued until the spectrum no longer changes significantly with further addition of the base.

-

-

Data Analysis: The absorbance data at a specific wavelength where the spectral change is maximal is plotted against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve. Alternatively, specialized software can be used to analyze the entire spectral data set to determine the pKa value.

logP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible phases, typically a nonpolar solvent (like n-octanol) and a polar solvent (like water). It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method [13][14][15]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the xanthone is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the xanthone in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized or isolated xanthone derivative.

Figure 1: Workflow for characterizing a new xanthone.

Signaling Pathways and Drug Development

Xanthone derivatives have been shown to interact with various cellular signaling pathways, which is the basis for their therapeutic potential. For instance, some xanthones exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[16] In the context of cancer drug development, xanthones have been found to induce apoptosis and inhibit cell proliferation through various mechanisms.[1] The development of xanthone-based drugs often involves screening for their ability to modulate specific signaling pathways relevant to the target disease.

The diagram below illustrates a conceptual workflow for screening xanthone derivatives for their impact on a generic signaling pathway.

Figure 2: Screening workflow for xanthone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. davjalandhar.com [davjalandhar.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. acdlabs.com [acdlabs.com]

- 16. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for 2-Hydroxy-3-methoxyxanthone: A Technical Guide to Its Potential Natural Sources and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources and isolation of 2-Hydroxy-3-methoxyxanthone. While direct evidence for the natural occurrence of this specific xanthone remains elusive in currently available literature, this document furnishes researchers, scientists, and drug development professionals with a targeted approach to its potential discovery and isolation based on the established distribution of structurally related compounds.

Introduction to Xanthones

Xanthones are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone framework.[1] They are recognized for their significant structural diversity and a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] The substitution patterns of hydroxyl and methoxyl groups on the xanthone scaffold are key determinants of their biological activity.

Potential Natural Sources of this compound

While a definitive natural source for this compound has not been explicitly documented in peer-reviewed literature, the chemical structure provides clues to its likely botanical origins. Dioxygenated xanthones, particularly those with vicinal oxygen substitutions, have been reported in a limited number of plant families. Based on existing phytochemical data, the following families are prime candidates for the investigation of this compound:

-

Polygalaceae: This family is known to produce a variety of xanthones with diverse oxygenation patterns.

-

Calophyllaceae: Several species within this family are rich sources of structurally complex xanthones.[4]

Researchers seeking to isolate this compound are encouraged to focus their screening efforts on species within these families that have not been exhaustively studied.

A Generalized Protocol for the Isolation of Xanthones

The following experimental protocol outlines a general methodology for the extraction and isolation of xanthones from plant material. This procedure can be adapted and optimized for the specific plant matrix being investigated.

3.1. Extraction

-

Preparation of Plant Material: The selected plant material (e.g., roots, stems, leaves) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This gradient extraction helps to fractionate compounds based on their polarity. The xanthones are typically expected to be present in the ethyl acetate and methanol fractions.

-

Concentration: The respective solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

3.2. Chromatographic Purification

-

Column Chromatography: The crude extract rich in xanthones is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify fractions containing compounds of interest. A suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) is used for development. Xanthones can often be visualized under UV light (254 nm and 365 nm) or by using a spray reagent such as ceric sulfate.

-

Preparative TLC or HPLC: Fractions showing the presence of the target compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Quantitative Data for Structurally Related Xanthones

As no specific yield data for this compound from a natural source is available, the following table summarizes the reported yields for other dioxygenated xanthones to provide a general reference for expected recovery.

| Xanthone Derivative | Plant Source | Yield (% w/w of crude extract) | Reference |

| 1,5-Dihydroxyxanthone | Mesua ferrea | Not Reported | [4] |

| 1,7-Dihydroxyxanthone | Gentiana lutea | Not Reported | [1] |

| 2-Hydroxyxanthone | Mammea americana | Not Reported | [4] |

Note: The yields of xanthones from natural sources can vary significantly depending on the plant species, geographical location, time of harvest, and the extraction and purification methods employed.

Experimental Workflow and Signaling Pathways

To visually represent the processes involved, the following diagrams have been generated.

Conclusion

The search for novel bioactive compounds from natural sources is a continuous endeavor. While this compound has not yet been reported as a natural product, its structural similarity to known xanthones suggests that its discovery in nature is plausible. This guide provides a strategic framework for researchers to explore promising plant families and employ established isolation techniques in the quest for this and other novel xanthones. The synthesis of 2-hydroxyxanthone has been reported, which can provide a standard for chromatographic comparison during isolation attempts.[5][6] Further phytochemical investigations, particularly within the Polygalaceae and Calophyllaceae families, are warranted to potentially uncover natural sources of this compound and unlock its therapeutic potential.

References

- 1. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural products: Xanthones by MedChem Express [bio-connect.nl]

- 4. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.upy.ac.id [repository.upy.ac.id]

- 6. researchgate.net [researchgate.net]

The Enigmatic Path to 2-Hydroxy-3-methoxyxanthone: A Technical Guide to Its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, a class of polyphenolic compounds characterized by their dibenzo-γ-pyrone scaffold, are a focal point of natural product research due to their extensive array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Among the myriad of naturally occurring xanthones, 2-Hydroxy-3-methoxyxanthone stands out for its potential therapeutic applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the foundational enzymatic steps and offering insights into the experimental methodologies required for its elucidation. While the complete pathway for this specific xanthone remains to be definitively characterized, this document synthesizes current knowledge on general xanthone biosynthesis to present a scientifically grounded, hypothetical pathway.

The General Xanthone Biosynthetic Pathway: A Two-Pronged Approach

The biosynthesis of the core xanthone structure in plants is a fascinating convergence of two major metabolic pathways: the shikimate pathway and the acetate pathway. These pathways provide the necessary precursors for the assembly of the characteristic C6-C1-C6 backbone of xanthones.[1][2]

The shikimate pathway , commencing from phosphoenolpyruvate and erythrose-4-phosphate, is responsible for the synthesis of aromatic amino acids, including L-phenylalanine.[2][3] In the context of xanthone biosynthesis, this pathway provides one of the aromatic rings (B-ring) and the central carbonyl carbon. Depending on the plant family, the pathway can proceed through either an L-phenylalanine-dependent or -independent route.[2][3]

The acetate pathway , utilizing acetyl-CoA, contributes the second aromatic ring (A-ring) through the iterative condensation of malonyl-CoA units.[4][5]

These two pathways converge at the formation of a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone . This central molecule is synthesized by the enzyme benzophenone synthase (BPS) , which catalyzes the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway).[2]

From this benzophenone intermediate, a critical intramolecular oxidative coupling reaction, catalyzed by a cytochrome P450 monooxygenase, leads to the formation of the tricyclic xanthone core.[2] This cyclization can result in two primary precursor molecules: 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX) .[2] These core structures then undergo a series of tailoring reactions, including hydroxylation, O-methylation, glycosylation, and prenylation, to generate the vast diversity of naturally occurring xanthones.[2][6]

Proposed Biosynthesis of this compound: A Step-by-Step Elucidation

The specific enzymatic steps leading to the 2-hydroxy-3-methoxy substitution pattern on the xanthone scaffold have not been definitively elucidated. Based on known enzymatic reactions in plant secondary metabolism, particularly in flavonoid biosynthesis which shares common enzyme families, a plausible biosynthetic pathway can be proposed. The likely immediate precursor to this compound is a dihydroxylated xanthone, which then undergoes a specific methylation event.

Step 1: Hydroxylation at the C-2 Position

Following the formation of a core trihydroxyxanthone structure (e.g., 1,3,5-THX or 1,3,7-THX), a hydroxylation event at the C-2 position is a necessary prerequisite. This reaction is likely catalyzed by a xanthone 2-hydroxylase , a putative enzyme belonging to the cytochrome P450 superfamily. These enzymes are membrane-bound monooxygenases that utilize NADPH and molecular oxygen to introduce a hydroxyl group onto a specific position of their substrate.[7]

The proposed reaction is as follows:

1,3-dihydroxyxanthone + NADPH + H+ + O2 → 2,3-dihydroxyxanthone + NADP+ + H2O

Step 2: O-Methylation at the C-3 Position

The subsequent and final step in the formation of this compound is the specific methylation of the hydroxyl group at the C-3 position. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[8] These enzymes are known for their high substrate and regioselectivity in plant secondary metabolism.[8] A putative xanthone 3-O-methyltransferase would utilize SAM as a methyl donor to catalyze this transformation.

The proposed reaction is:

2,3-dihydroxyxanthone + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

dot

Caption: Proposed biosynthesis pathway of this compound.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of experimental protocols are required. These protocols are designed to isolate and identify the enzymes and to quantify their activity and substrate specificity.

Heterologous Expression and Purification of Candidate Enzymes

Objective: To produce and purify the putative xanthone 2-hydroxylase (a cytochrome P450) and xanthone 3-O-methyltransferase for in vitro characterization.

Methodology:

-

Gene Identification and Cloning: Candidate genes for the hydroxylase and OMT will be identified from the transcriptome of a plant species known to produce this compound, based on sequence homology to known enzymes. The full-length coding sequences will be amplified by PCR and cloned into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).[1][8]

-

Heterologous Expression:

-

For OMT: The expression plasmid will be transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression will be induced with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.[8]

-

For Cytochrome P450: Expression in E. coli can be challenging due to the requirement for a cytochrome P450 reductase (CPR) partner for activity. Co-expression with a plant CPR is often necessary.[1] Alternatively, expression in a eukaryotic system like yeast (Saccharomyces cerevisiae) is a common strategy.[1]

-

-

Protein Purification:

-

Cells will be harvested and lysed by sonication or French press.

-

The recombinant proteins, typically engineered with a His-tag, will be purified from the soluble fraction using immobilized metal affinity chromatography (IMAC).

-

Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.

-

Protein concentration will be determined using a Bradford or BCA assay, and purity will be assessed by SDS-PAGE.

-

dot

References

- 1. Engineering of Artificial Plant Cytochrome P450 Enzymes for Synthesis of Isoflavones by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 4. Xanthones. Biosynthesis and trafficking in plants, fungi and lichens [iris.uniroma1.it]

- 5. mdpi.com [mdpi.com]

- 6. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxy-3-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-3-methoxyxanthone, a significant scaffold in medicinal chemistry. Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide presents a compilation of expected spectroscopic characteristics based on closely related analogs and general principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the identification, characterization, and further development of xanthone-based compounds.

Chemical Structure

Figure 1: Chemical Structure of this compound.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | s | 1H | 2-OH (phenolic, intramolecular H-bond) |

| ~8.2 - 8.3 | dd | 1H | H-8 |

| ~7.7 - 7.8 | m | 1H | H-6 |

| ~7.5 - 7.6 | d | 1H | H-4 |

| ~7.3 - 7.4 | m | 1H | H-5 |

| ~7.1 - 7.2 | d | 1H | H-1 |

| ~7.0 - 7.1 | m | 1H | H-7 |

| ~3.9 - 4.0 | s | 3H | 3-OCH₃ |

Note: Chemical shifts are referenced to TMS (δ 0.00) and are solvent-dependent. The predicted values are for a CDCl₃ or DMSO-d₆ solution.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C-9 (C=O) |

| ~155 - 160 | C-4a |

| ~150 - 155 | C-10a |

| ~145 - 150 | C-3 |

| ~140 - 145 | C-2 |

| ~134 - 138 | C-6 |

| ~126 - 130 | C-8 |

| ~123 - 127 | C-5 |

| ~120 - 124 | C-8a |

| ~117 - 121 | C-9a |

| ~115 - 119 | C-7 |

| ~110 - 114 | C-1 |

| ~55 - 60 | 3-OCH₃ |

Note: Chemical shifts are referenced to TMS (δ 0.00) and are solvent-dependent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Weak | C-H stretch (methyl) |

| 1640 - 1660 | Strong | C=O stretch (xanthone ketone) |

| 1580 - 1620 | Strong | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1000 - 1100 | Medium | C-O stretch (methoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 242 | [M]⁺ (Molecular Ion) |

| 227 | [M - CH₃]⁺ |

| 214 | [M - CO]⁺ |

| 199 | [M - CO - CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols are based on standard laboratory practices for the characterization of organic compounds.

NMR Spectroscopy

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Spectral Width: -2 to 14 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50 - 500.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Nebulizing Gas: Nitrogen.

-

Capillary Voltage: 3-5 kV.

-

Mass Range: m/z 50 - 500.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to perform their own experimental analyses to obtain precise data for their specific samples and to consult the broader scientific literature for further comparative studies on related xanthone derivatives.

Early Studies on the Biological Activity of 2-Hydroxy-3-methoxyxanthone: A Technical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies detailing the biological activities of 2-Hydroxy-3-methoxyxanthone are limited in early scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally similar hydroxy- and methoxy-substituted xanthones to infer the potential therapeutic properties of this compound and to provide a framework for future research.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] These activities are largely dependent on the type, number, and position of substituent groups on the xanthone core.[2][3] This technical guide focuses on the potential biological activities of this compound by examining early studies on related hydroxy- and methoxy-substituted xanthones. The presence of hydroxyl and methoxyl groups is known to significantly influence the pharmacological profile of xanthones, impacting their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

Inferred Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is anticipated to exhibit several key biological effects. The interplay between the 2-hydroxyl and 3-methoxyl groups on the xanthone backbone is likely a critical determinant of its bioactivity.

Antioxidant Activity

Xanthone derivatives, particularly those with hydroxyl substitutions, are recognized for their potent antioxidant properties.[5] The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity assay.[5][6] The hydroxyl group at the C-2 position in this compound is expected to contribute to its free radical scavenging ability.

Anti-inflammatory Properties

Many xanthones exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7][8] This often involves the inhibition of pro-inflammatory cytokines and enzymes. While direct evidence for this compound is unavailable, related xanthones have been shown to regulate pathways such as NF-κB and MAPK.[9]

Anticancer Potential

The anticancer activity of xanthones is a significant area of research, with effects attributed to mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases.[3][10][11] The substitution pattern on the xanthone nucleus is crucial; for instance, it has been observed that 2-hydroxy-1-methoxyxanthone exhibited stronger anticancer activity than 1,2-dihydroxyxanthone, indicating that the arrangement of hydroxyl and methoxyl groups is critical.[3][10]

Antimalarial and Antimicrobial Effects

Certain hydroxylated xanthones have demonstrated promising antimalarial activity. For example, 2-hydroxyxanthone has been identified as a potent antimalarial agent against Plasmodium falciparum.[12] The lipophilicity and hydrogen-bonding capacity imparted by the hydroxyl and methoxy groups can also contribute to antimicrobial activity by enabling passage through bacterial cell membranes and interaction with target sites.[4]

Quantitative Data on Structurally Related Xanthones

To provide a comparative context, the following table summarizes the biological activity data for selected hydroxy- and methoxy-substituted xanthones as reported in early studies.

| Compound | Biological Activity | Assay | Result (IC50) | Reference |

| 2-Hydroxyxanthone | Anticancer | WiDr, MCF-7, HeLa cell lines | > 100 µM | [5] |

| 2-Hydroxyxanthone | Antimalarial | Plasmodium falciparum 3D7 | 0.44 µg/mL | [12] |

| 1,2-Dihydroxyxanthone | Anticancer | Not specified | Weaker than 2-hydroxy-1-methoxyxanthone | [3][10] |

| 3,4,6-Trihydroxyxanthone | Anticancer | WiDr cells | 37.8 µM | [10] |

| 1,3,6,8-Tetrahydroxyxanthone | Anticancer | HepG2 cell line | 9.18 µM | [11] |

| Dihydroxyxanthone (3b) | Antioxidant | DPPH radical scavenging | 349 ± 68 µM | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below to guide future research on this compound.

DPPH Radical Scavenging Assay

This assay evaluates the antioxidant activity of a compound.[5]

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a 100 µg/mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

Mix the test compound solution (at various concentrations) with the DPPH solution.

-

Incubate the mixture in the dark for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Ablank - Asample) / Ablank] x 100

-

Where Ablank is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

-

In Vitro Anticancer Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7, HeLa, WiDr) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling pathways modulated by bioactive xanthones and a general workflow for their biological evaluation.

Caption: Hypothesized anticancer signaling pathway for this compound.

Caption: Postulated anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Caption: General experimental workflow for drug discovery from a xanthone lead compound.

Conclusion and Future Directions

While direct early studies on the biological activity of this compound are scarce, the existing literature on structurally related xanthones provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both a hydroxyl and a methoxy group at the C-2 and C-3 positions, respectively, suggests a promising profile for antioxidant, anti-inflammatory, and anticancer activities.

Future research should focus on the systematic evaluation of this compound through a battery of in vitro and in vivo assays to elucidate its specific biological effects and mechanisms of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such investigations. A thorough structure-activity relationship (SAR) study of a series of 2,3-substituted xanthones would also be invaluable in optimizing the therapeutic potential of this chemical scaffold. The synthesis and biological evaluation of this compound represent a promising avenue for the discovery of novel drug candidates.

References

- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 2. Xanthone derivatives: new insights in biological activities. | Semantic Scholar [semanticscholar.org]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]

- 9. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Oxygenated Xanthones: From Biological Activity to Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxygenated xanthones, a prominent class of polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. Structurally characterized by a dibenzo-γ-pyrone scaffold with various oxygen-containing functional groups, these natural products are abundantly found in higher plants, fungi, and lichens. Their wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties, has positioned them as promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive literature review of oxygenated xanthones, summarizing their quantitative biological data, detailing key experimental methodologies, and elucidating their mechanisms of action through signaling pathway diagrams.

Data Presentation: Quantitative Biological Activities of Oxygenated Xanthones

The following tables summarize the in vitro efficacy of various oxygenated xanthones across different biological assays, primarily presenting the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values.

Table 1: Anticancer Activity of Oxygenated Xanthones

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| 8-hydroxycudraxanthone G | Leukemia (CCRF-CEM) | Resazurin reduction | 16.65 | [1] |

| 8-hydroxycudraxanthone G | Hepatocarcinoma (HepG2) | Resazurin reduction | 70.38 | [1] |

| Morusignin I | Leukemia (CCRF-CEM) | Resazurin reduction | 7.15 | [1] |

| Morusignin I | Glioblastoma (U87MG.ΔEGFR) | Resazurin reduction | 53.85 | [1] |

| Cudraxanthone I | Breast Cancer (MDA-MB231-BCRP) | Resazurin reduction | 2.78 | [1] |

| Cudraxanthone I | Glioblastoma (U87MG) | Resazurin reduction | 22.49 | [1] |

| Novel Prenylated Xanthone | Glioblastoma (U-87) | MTT | 6.39 | [2] |

| Novel Prenylated Xanthone | Gastric Cancer (SGC-7901) | MTT | 8.09 | [2] |

| Novel Prenylated Xanthone | Prostate Cancer (PC-3) | MTT | 6.21 | [2] |

| Novel Prenylated Xanthone | Lung Cancer (A549) | MTT | 4.84 | [2] |

| Novel Prenylated Xanthone | Nasopharyngeal Cancer (CNE-1) | MTT | 3.35 | [2] |

| Novel Prenylated Xanthone | Nasopharyngeal Cancer (CNE-2) | MTT | 4.01 | [2] |

| 1,3,6,8-tetrahydroxyxanthone | Liver Carcinoma (HepG2) | MTT | 9.18 | [3] |

| 1,7-dihydroxyxanthone | Liver Carcinoma (HepG2) | MTT | 13.2 | [3] |

| 1-hydroxyxanthone | Liver Carcinoma (HepG2) | MTT | 43.2 | [3] |

| Xanthone (unsubstituted) | Liver Carcinoma (HepG2) | MTT | 85.3 | [3] |

Table 2: Anti-inflammatory Activity of Oxygenated Xanthones

| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference(s) |

| Ravenelin | Macrophage (J774A.1) | Nitric Oxide Inhibition | 6.27 | [4][5] |

| α-Mangostin | Macrophage (RAW 264.7) | Nitric Oxide Inhibition | 3.1 | [6] |

| γ-Mangostin | Macrophage (RAW 264.7) | Nitric Oxide Inhibition | 6.0 | [6] |

| 3-(cyclobutylmethoxy)-9H-xanthen-9-one | Macrophage (RAW 264.7) | Nitric Oxide Inhibition | 2.82 (µg/mL) | [7] |

| Guttiferone O | Macrophage (RAW 264.7) | Nitric Oxide Inhibition | >3.12, <6.25 | [8] |

| Guttiferone M | Macrophage (RAW 264.7) | Nitric Oxide Inhibition | >3.12, <6.25 | [8] |

Table 3: Aromatase Inhibitory Activity of Oxygenated Xanthones

| Compound | Assay Type | IC50 (µM) | Reference(s) |

| Garcinone D | Microsomal | 5.2 | [9] |

| γ-Mangostin | Microsomal | 6.9 | [9] |

| α-Mangostin | Microsomal | 20.7 | [9] |

| Garcinone E | Microsomal | 25.1 | [9] |

| γ-Mangostin | Cell-based (SK-BR-3) | 4.97 | [9] |

Table 4: Neuroprotective Activity of Oxygenated Xanthones

| Compound | Cell Line | Parameter Measured | EC50/Concentration | Reference(s) |

| α-Mangostin | Pheochromocytoma (PC12) | Cell Viability | 4 µM (EC50) | [10] |

| Garcicowanone F | Hippocampal (HT22) | Neuroprotection | >80% viability at 2.9–115.0 µM | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in oxygenated xanthone research.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the oxygenated xanthone dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[13][14][15]

Caspase-3 Colorimetric Assay

This assay is used to quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay utilizes a synthetic tetrapeptide substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which is specifically cleaved by active caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.

Protocol:

-

Cell Lysis: Induce apoptosis in cells by treating them with the oxygenated xanthone of interest. Pellet the cells (1-5 x 10^6) and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh tube and determine the protein concentration.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer. Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.

-

Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of the treated samples to an untreated control to determine the fold-increase in caspase-3 activity.[16][17]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to detect and quantify specific proteins, such as total and phosphorylated forms of kinases in signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Protocol:

-

Cell Lysis and Protein Quantification: Treat cells with the oxygenated xanthone for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[18][19][20]

Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 Expression

qRT-PCR is used to measure the mRNA expression levels of target genes, such as the pro-inflammatory enzymes iNOS and COX-2.

Principle: This technique amplifies and simultaneously quantifies a targeted DNA molecule. The quantity of amplified product is measured in real-time through the use of fluorescent dyes or probes.

Protocol:

-

Cell Treatment and RNA Isolation: Treat macrophage cells (e.g., RAW 264.7) with the oxygenated xanthone and/or an inflammatory stimulus like lipopolysaccharide (LPS). Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction in a 96-well plate, including the cDNA template, forward and reverse primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.

-

Thermal Cycling: Perform the PCR reaction in a real-time PCR machine with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[21][22]

Signaling Pathways and Mechanisms of Action

Oxygenated xanthones exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key mechanisms of action.

Anticancer Mechanisms

Many oxygenated xanthones induce apoptosis and inhibit cell proliferation in cancer cells by targeting key signaling cascades.

Caption: Anticancer signaling pathways modulated by oxygenated xanthones.

Anti-inflammatory Mechanisms

Oxygenated xanthones can suppress inflammatory responses by inhibiting key inflammatory mediators and transcription factors.

Caption: Inhibition of the NF-κB signaling pathway by oxygenated xanthones.

Conclusion

Oxygenated xanthones represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models for cancer, inflammation, and neurodegenerative diseases underscores their importance in drug discovery. The data and methodologies presented in this guide offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to translate their promising in vitro activities into clinical applications. The elucidation of their molecular mechanisms, particularly their interactions with key signaling pathways, will be crucial in designing and developing novel xanthone-based therapeutics.

References

- 1. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis and Nitric Oxide Inhibitory Activities of New Xanthone Derivatives [frontiersin.org]

- 8. Frontiers | Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages [frontiersin.org]

- 9. Xanthones from the Botanical Dietary Supplement Mangosteen (Garcinia mangostana) with Aromatase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. physiology.elte.hu [physiology.elte.hu]

- 14. broadpharm.com [broadpharm.com]

- 15. The Comparative Toxicity of Xanthones and Tannins in Mangosteen (Garcinia mangostana Linn.) Pericarp Extract against BHK-21 Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biogot.com [biogot.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

The Emergence of 2-Hydroxy-3-methoxyxanthone: A Comprehensive Technical Overview

For Immediate Release

This technical guide provides an in-depth exploration of 2-Hydroxy-3-methoxyxanthone, a naturally occurring xanthone derivative that has garnered interest within the scientific community. This document, intended for researchers, scientists, and professionals in drug development, details the compound's discovery, historical context, experimental protocols for its synthesis and analysis, and a summary of its biological activities.

Discovery and Historical Context

The history of this compound is intertwined with the broader exploration of xanthones, a class of oxygenated heterocyclic compounds. The term "xanthone" originates from the Greek word "xanthos," meaning yellow, a characteristic color of many of these compounds. The first natural xanthone, gentisin (1,7-dihydroxy-3-methoxyxanthone), was isolated in 1821 from the roots of Gentiana lutea. The core xanthone structure, 9H-xanthen-9-one, was first synthesized in 1855.

While a precise date for the first isolation of this compound is not definitively documented in readily available literature, its discovery is closely linked to phytochemical investigations of the Polygala genus (family Polygalaceae). Numerous studies have identified a variety of xanthones within this plant genus, many of which feature methoxy and hydroxy substitutions. For instance, research on Polygala arillata has led to the isolation of structurally similar compounds, such as 1,3-dihydroxy-2-methoxyxanthone. Further phytochemical studies on various Polygala species, including Polygala hongkongensis which yielded 1,4,7-trihydroxy-3-methoxy-xanthone, suggest that the 3-methoxy substitution pattern is a recurring structural motif in xanthones from this genus. The discovery of this compound likely emerged from these systematic investigations of Polygala constituents, where column chromatography and spectroscopic techniques were employed to isolate and identify novel compounds.

Experimental Protocols

Synthesis of Hydroxyxanthones

A general and established method for the synthesis of the xanthone core is the Grover, Shah, and Shah (GSS) reaction. This method involves the condensation of a substituted phenol with a suitably substituted o-hydroxybenzoic acid in the presence of a dehydrating agent, typically Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

General Procedure for the Synthesis of Hydroxyxanthones:

-

A mixture of an appropriate o-hydroxybenzoic acid derivative (1 equivalent) and a phenol derivative (1.2 equivalents) is prepared.

-

Eaton's reagent is added to the mixture as a catalyst and solvent.

-

The reaction mixture is heated, typically at temperatures ranging from 60 to 100°C, for several hours with constant stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Purification of the crude xanthone is achieved by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

To synthesize this compound, 2-hydroxy-3-methoxybenzoic acid would be reacted with a suitable phenol under these conditions.

Characterization of Xanthones

The structural elucidation of synthesized or isolated xanthones relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the xanthone scaffold. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions. The resonance of the methoxy group protons typically appears as a singlet in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands for xanthones include those for the carbonyl group (C=O) of the γ-pyrone ring, hydroxyl groups (-OH), and aromatic C-H and C=C bonds. The complexity of the IR spectrum in the fingerprint region (1450 to 600 cm⁻¹) provides a unique pattern for the compound.[1]

Quantitative Data

While specific quantitative biological data for this compound is not extensively reported, the following tables summarize typical data obtained for structurally related xanthone derivatives. This information provides a valuable reference for the expected range of activities.

Table 1: Cytotoxic Activity of Selected Hydroxyxanthones against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 | [2] |

| 1-Hydroxyxanthone | T47D | 100.19 | [3] |

| 3-Hydroxyxanthone | T47D | >1000 | [3] |

| Dihydroxyxanthone 3b | - | 349 ± 68 | [4] |

| Trihydroxyxanthone 3a | MCF-7 | 184 ± 15 | [4] |

Table 2: Antioxidant Activity of Selected Hydroxyxanthones

| Compound | Assay | IC₅₀ (µM) | Reference |

| Dihydroxyxanthone 3b | DPPH | 349 ± 68 | [4] |

| Trihydroxyxanthone 3a | DPPH | >500 | [4] |

Table 3: Antimicrobial Activity of a Synthetic 2-Hydroxyxanthone

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-Hydroxyxanthone | Plasmodium falciparum 3D7 | 0.44 | [5] |

Signaling Pathways and Experimental Workflows

The biological activities of xanthones are often attributed to their ability to modulate various cellular signaling pathways. While the specific pathways affected by this compound require further investigation, related compounds have been shown to influence pathways involved in inflammation, cell proliferation, and apoptosis.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of a novel xanthone compound.

Hypothesized Signaling Pathway Modulation

Based on the activities of similar xanthone derivatives, this compound may potentially modulate inflammatory pathways. The NF-κB signaling pathway is a key regulator of inflammation. The diagram below illustrates a simplified representation of this pathway.

Conclusion

This compound represents a promising scaffold for further investigation in the field of drug discovery. Its natural occurrence in the Polygala genus, coupled with the known diverse biological activities of the xanthone class of compounds, makes it a compelling target for future research. The experimental protocols and data presented in this guide provide a foundational resource for scientists working to unlock the full therapeutic potential of this and related molecules. Further studies are warranted to elucidate its precise mechanism of action and to quantify its biological effects in various in vitro and in vivo models.

References

A Technical Guide to the Chemical Classification of 2-Hydroxy-3-methoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical classification of 2-Hydroxy-3-methoxyxanthone, a member of the widespread xanthone family of naturally occurring compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide leverages information on closely related analogs to present a thorough understanding of its structural features, physicochemical properties, and potential biological significance. General experimental protocols for the synthesis and isolation of hydroxy-methoxy-substituted xanthones are detailed, providing a methodological framework for researchers. Furthermore, this guide explores the biosynthetic origins of xanthones and illustrates a conceptual pathway. The information is presented to serve as a valuable resource for professionals in the fields of medicinal chemistry, natural product research, and drug development.

Chemical Classification and Structure

This compound belongs to the class of organic compounds known as xanthones . The core structure of xanthones, a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one), consists of two benzene rings fused to a central pyran ring containing a ketone group.[1][2] Based on the nature and position of its substituents, this compound can be further classified as an oxygenated xanthone , a significant subgroup characterized by the presence of hydroxyl (-OH) and methoxy (-OCH3) groups.[2]

The specific structure of this compound is defined by a hydroxyl group at position 2 and a methoxy group at position 3 of the xanthone backbone.

Key Structural Features:

-

Xanthone Core: A rigid, planar tricyclic system that forms the foundation of the molecule.

-

Hydroxyl Group (-OH) at C2: This functional group can act as a hydrogen bond donor and acceptor, influencing solubility and potential interactions with biological targets.

-

Methoxy Group (-OCH3) at C3: This group is generally less polar than a hydroxyl group and can influence the molecule's lipophilicity and metabolic stability.

Physicochemical Properties

| Property | 2-Hydroxyxanthone (Predicted) | 2-Methoxyxanthone (Predicted) | 3-Methoxyxanthone (Predicted) | This compound (Inferred) |

| Molecular Formula | C13H8O3 | C14H10O3 | C14H10O3 | C14H10O4 |

| Molecular Weight | 212.20 g/mol | 226.23 g/mol | 226.23 g/mol | ~242.23 g/mol |

| logP | 3.03 | 3.19 | 3.6 | Moderately lipophilic |

| Water Solubility | 0.21 g/L | 0.022 g/L | Insoluble | Low |

| pKa (Strongest Acidic) | 9.11 | - | - | ~9-10 (due to phenolic -OH) |

| Hydrogen Bond Donors | 1 | 0 | 0 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 3 |

Data for analogs are predicted values and should be considered as estimations.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not available. The following tables provide expected ranges and characteristics based on the analysis of similar xanthone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR chemical shifts of xanthones are influenced by the position and nature of their substituents. For this compound, the following general assignments can be anticipated.

Table 1: Predicted 1H NMR Chemical Shifts

| Proton | Chemical Shift (ppm) Range | Multiplicity | Notes |

| H-1 | 7.0 - 7.5 | d | |

| H-4 | 7.5 - 8.0 | d | |

| H-5 | 7.8 - 8.3 | dd | |

| H-6 | 7.2 - 7.7 | t | |

| H-7 | 7.2 - 7.7 | t | |

| H-8 | 7.5 - 8.0 | dd | |

| 2-OH | 9.0 - 13.0 | s | May be broad and exchangeable with D2O. |

| 3-OCH3 | 3.8 - 4.1 | s |

Table 2: Predicted 13C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) Range |

| C=O (C-9) | 175 - 185 |

| Quaternary Carbons | 140 - 165 |

| Aromatic CH | 100 - 140 |

| OCH3 | 55 - 65 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of xanthones typically shows a prominent molecular ion peak (M+). The fragmentation pattern is characterized by the loss of small molecules such as CO, CHO, and CH3.

Expected Fragmentation Pattern for this compound:

-

Molecular Ion (M+): Expected at an m/z corresponding to the molecular weight of C14H10O4.

-

Loss of a methyl radical (-CH3): [M - 15]+

-

Loss of carbon monoxide (-CO): [M - 28]+

-

Loss of a formyl radical (-CHO): [M - 29]+

-

Loss of a methoxy radical (-OCH3): [M - 31]+

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm-1) | Functional Group | Description |

| 3200 - 3600 | O-H stretch | Broad, characteristic of a hydroxyl group. |

| 3000 - 3100 | C-H stretch | Aromatic. |

| 2850 - 3000 | C-H stretch | Methoxy group. |

| 1650 - 1700 | C=O stretch | Ketone of the pyrone ring. |

| 1450 - 1600 | C=C stretch | Aromatic rings. |

| 1000 - 1300 | C-O stretch | Ether and phenol linkages. |

Experimental Protocols

General Synthesis of Hydroxy-Methoxy-Xanthones (Modified GSS Reaction)

This method involves the condensation of a substituted salicylic acid with a substituted phenol, followed by cyclodehydration.

Reaction Scheme:

2-hydroxy-3-methoxybenzoic acid + Phenol → 2-(phenoxy)-3-methoxybenzoic acid → this compound

General Procedure:

-

Condensation: A mixture of 2-hydroxy-3-methoxybenzoic acid and a suitable phenol is heated in the presence of a condensing agent such as phosphorus oxychloride (POCl3) and anhydrous zinc chloride (ZnCl2). The reaction is typically carried out in a high-boiling point solvent.

-

Cyclodehydration: The intermediate 2-(phenoxy)-3-methoxybenzoic acid is then cyclized by heating with a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Work-up and Purification: The reaction mixture is poured onto ice water to precipitate the crude xanthone. The solid is then filtered, washed, and purified by recrystallization or column chromatography.

References

The Pharmacological Potential of 2-Hydroxy-3-methoxyxanthone: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Xanthones, a class of oxygenated heterocyclic compounds, are recognized for their diverse and potent pharmacological activities, making them a focal point in natural product-based drug discovery. This technical whitepaper delves into the potential pharmacological relevance of a specific derivative, 2-Hydroxy-3-methoxyxanthone. While direct quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes the known biological activities of structurally similar hydroxy- and methoxy-substituted xanthones to build a strong case for its investigation. We provide an in-depth overview of its potential antioxidant, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols for key in vitro assays and visualizations of relevant signaling pathways are included to facilitate further research and development of this promising scaffold.

Introduction to Xanthones

Xanthones (9H-xanthen-9-one) are a class of secondary metabolites characterized by a tricyclic dibenzo-γ-pyrone scaffold.[1] They are predominantly found in higher plants and fungi, with species from the families Clusiaceae, Gentianaceae, and Hypericaceae being particularly rich sources.[1] The xanthone core can be substituted with various functional groups, such as hydroxyl, methoxy, and prenyl groups, leading to a vast library of natural derivatives with a wide spectrum of biological activities.[2] These activities include antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral effects, establishing the xanthone structure as a "privileged scaffold" in medicinal chemistry. This guide focuses on the potential of this compound, a specific derivative whose pharmacological profile can be inferred from the extensive research on its chemical relatives.

Potential Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] Phenolic compounds, such as xanthones, are excellent antioxidant candidates due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.

Quantitative Data for Structurally Related Xanthones

The following table summarizes the antioxidant activity of a representative dihydroxyxanthone, providing a benchmark for the potential efficacy of this compound.

| Compound | Assay | IC50 Value (µM) | Reference |

| Dihydroxyxanthone (3b) | DPPH Radical Scavenging | 349 ± 68 | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging activity of a test compound.

Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals (IC50).

Materials:

-

Test compound (e.g., this compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (HPLC grade)

-

Positive control (e.g., Ascorbic acid, BHT)

-

96-well microplate

-

UV-Vis microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in methanol. Create a series of dilutions to be tested (e.g., 10 to 100 µg/mL).[4]

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

-

Assay:

-

In a 96-well plate, add a defined volume of each concentration of the test compound solution to the wells.

-

Add the methanolic DPPH solution to each well to initiate the reaction.

-

A control well should contain methanol instead of the test compound.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[4]

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Workflow for DPPH Assay

Potential Anti-Inflammatory Activity

Chronic inflammation is a key driver of many human diseases. Macrophages play a central role in the inflammatory response, and when stimulated by agents like lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-1β, IL-6).[2] The inhibition of these mediators is a primary strategy for developing anti-inflammatory drugs.

Xanthone derivatives have shown significant anti-inflammatory effects. Notably, 3,4-dihydroxy-2-methoxyxanthone , a compound structurally analogous to this compound, demonstrated potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[2] This activity was associated with the downregulation of mRNA expression for key inflammatory proteins like iNOS and COX-2.[2] The underlying mechanism for many xanthones involves the modulation of critical inflammatory signaling pathways, such as NF-κB and MAPK.[5]

Quantitative Data for Structurally Related Xanthones

The table below presents data on the inhibition of NO production by xanthones closely related to the target compound.

| Compound | Cell Line | Assay | Concentration | % Inhibition / Effect | Reference |

| 3,4-dihydroxy-2-methoxyxanthone | RAW 264.7 | NO Production | 10 µM | Significant Inhibition | [2] |

| 1,3,5,6-tetrahydroxyxanthone | RAW 264.7 | NO Production | 10 µM | Significant Inhibition | [2] |

| 1,3,6,7-tetrahydroxyxanthone | RAW 264.7 | NO Production | 10 µM | Significant Inhibition | [2] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated macrophage cells.

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the wells (except for the negative control wells).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant from each well.

-

Mix an equal volume of supernatant with the Griess Reagent (prepared by mixing equal parts of A and B immediately before use).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

-

Calculation: A standard curve using sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. An MTT assay should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.

Signaling Pathway: NF-κB Inhibition by Xanthones

The NF-κB pathway is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α. Xanthones can inhibit this pathway at multiple points.

Potential Cytotoxic Activity

The development of novel anticancer agents remains a critical area of research. Many natural products, including xanthones, exhibit cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of key enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells.[3][6]

Trihydroxyxanthones have demonstrated notable activity against breast (MCF-7), colon (WiDr), and cervical (HeLa) cancer cell lines.[3] Given these findings, this compound represents a candidate for evaluation as a cytotoxic agent.

Quantitative Data for Structurally Related Xanthones

The following table summarizes the cytotoxic activity of a representative trihydroxyxanthone against several human cancer cell lines.

| Compound | Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

| Trihydroxyxanthone (3a) | MCF-7 | Breast | MTT | 184 ± 15 | [3] |

| Trihydroxyxanthone (3a) | WiDr | Colon | MTT | 254 ± 15 | [3] |

| Trihydroxyxanthone (3a) | HeLa | Cervical | MTT | 277 ± 9 | [3] |